Benzyl Benzenesulfonate

Description

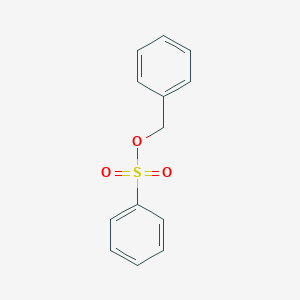

Structure

3D Structure

Properties

IUPAC Name |

benzyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c14-17(15,13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKYYJPVAFRMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80489172 | |

| Record name | Benzyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38632-84-7 | |

| Record name | Benzyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Fundamental Synthesis of Benzenesulfonic Acid and Core Derivatives

The cornerstone of benzyl (B1604629) benzenesulfonate (B1194179) synthesis is the formation of benzenesulfonic acid, a classic example of electrophilic aromatic substitution. This acid is then often converted into a more reactive intermediate, such as a benzenesulfonyl halide, to facilitate subsequent reactions.

The introduction of a sulfonic acid group onto a benzene (B151609) ring is a well-established and significant reaction in industrial organic chemistry. chemicalbook.comwikipedia.org This process, known as sulfonation, involves the reaction of benzene with fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, also referred to as oleum. chemistrysteps.comunacademy.comlibretexts.org

The reaction proceeds via an electrophilic aromatic substitution mechanism. chemistrysteps.comjove.com The electrophile is typically considered to be the neutral sulfur trioxide molecule (SO₃) or its protonated form (+SO₃H). chemistrysteps.comjove.com SO₃ is highly electrophilic due to the strong electron-withdrawing effect of its three oxygen atoms. chemistrysteps.comlibretexts.org The π-electron system of the benzene ring attacks the sulfur atom of the electrophile, forming a resonance-stabilized intermediate known as a sigma complex or arenium ion. jove.com Aromaticity is restored through the loss of a proton, yielding benzenesulfonic acid. jove.com

The sulfonation of benzene is a reversible reaction. chemistrysteps.comlibretexts.org By treating benzenesulfonic acid with hot aqueous acid or steam, the sulfonic acid group can be removed to regenerate benzene. wikipedia.orglibretexts.orgjove.com This reversibility allows the sulfonic acid group to be used as a temporary blocking group in organic synthesis to direct other substituents to specific positions on the aromatic ring. chemistrysteps.com

Table 1: Reagents and Conditions for the Sulfonation of Benzene

| Sulfonating Agent | Typical Conditions | Key Characteristics |

|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | Heating benzene with concentrated H₂SO₄. prepchem.com | Reaction is reversible; water is produced as a byproduct, which can dilute the acid and slow the reaction. chemicalbook.com |

| Fuming Sulfuric Acid (Oleum: H₂SO₄ + SO₃) | Heating benzene under reflux at 40°C for several hours. unacademy.com | Highly effective as the excess SO₃ acts as the electrophile and consumes the water generated, driving the reaction to completion. chemistrysteps.comlibretexts.org |

| Chlorosulfonic Acid (ClSO₃H) | Reaction with benzene. | Forms benzenesulfonyl chloride directly, but can also produce benzenesulfonic acid. No water is formed as a byproduct. chemicalbook.comunacademy.com |

For many synthetic applications, benzenesulfonic acid is converted into a more reactive derivative, most commonly benzenesulfonyl chloride (C₆H₅SO₂Cl). wikipedia.orgwikipedia.org This transformation is crucial for the indirect synthesis of sulfonate esters. Several methods exist for this preparation.

One common laboratory and industrial method is the reaction of benzene with chlorosulfonic acid. wikipedia.orgorgsyn.org This process can produce benzenesulfonyl chloride directly, with diphenyl sulfone as a potential side product. wikipedia.orgorgsyn.org

Alternatively, benzenesulfonic acid or its salts can be treated with various chlorinating agents. orgsyn.org Phosphorus pentachloride (PCl₅) reacts with sodium benzenesulfonate when heated to produce benzenesulfonyl chloride. orgsyn.orgprepchem.com Similarly, phosphorus oxychloride (POCl₃) can be used, often reacting with the sodium salt of benzenesulfonic acid. wikipedia.orgorgsyn.org Another route involves the use of thionyl chloride (SOCl₂), particularly in the presence of a sulfonating agent like sulfuric acid, to convert benzenesulfonic acid into its corresponding chloride. google.com

Table 2: Comparison of Synthetic Routes to Benzenesulfonyl Chloride

| Starting Material | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Benzene | Chlorosulfonic Acid (ClSO₃H) | Slow addition of benzene to excess chlorosulfonic acid at 20-25°C. | orgsyn.org |

| Sodium Benzenesulfonate | Phosphorus Pentachloride (PCl₅) | Heating a mixture of the finely divided solids at 170-180°C for several hours. | orgsyn.orgprepchem.com |

| Sodium Benzenesulfonate | Phosphorus Oxychloride (POCl₃) | Heating a mixture of the reagents. | orgsyn.org |

| Benzenesulfonic Acid | Thionyl Chloride (SOCl₂) | Heating in the presence of a catalytic amount of sulfuric acid. | google.com |

Strategies for the Esterification and Derivatization to Benzyl Benzenesulfonate

With the necessary precursors in hand, this compound can be synthesized through esterification. This can be achieved either by directly reacting benzenesulfonic acid with benzyl alcohol or, more commonly, through an indirect pathway involving the more reactive benzenesulfonyl chloride.

The direct esterification of a sulfonic acid with an alcohol is a possible but sometimes challenging synthetic route. google.com The reaction between benzenesulfonic acid and benzyl alcohol can be performed to yield this compound, typically in the presence of an acid catalyst such as sulfuric acid to facilitate the reaction. Theoretical studies on the esterification of benzenesulfonic acid with methanol (B129727) suggest that the reaction can proceed through different mechanistic pathways, with SN1 (via a sulfonylium cation intermediate) and SN2 (involving the alkylating reagent) pathways being more energetically favorable than addition-elimination mechanisms. unizar.es Solid acid catalysts, such as macroporous p-hydroxy phenylsulfonic acid-formaldehyde resin, have also been shown to be effective in catalyzing the esterification of benzyl alcohol with carboxylic acids, a principle that can be extended to sulfonic acids. rug.nl

A more common and generally more efficient method for preparing this compound is the reaction of benzenesulfonyl chloride with benzyl alcohol. wikipedia.org This reaction is a standard procedure for forming sulfonate esters. Benzenesulfonyl chloride is a potent electrophile that reacts readily with the nucleophilic oxygen atom of the alcohol. wikipedia.org

The reaction is typically carried out in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. Removing the HCl byproduct drives the reaction to completion according to Le Châtelier's principle. An industrial-scale continuous process has been described where benzenesulfonyl chloride and benzyl alcohol are reacted, followed by a hydrolysis and neutralization step to purify the product.

Reaction Scheme: C₆H₅SO₂Cl + C₆H₅CH₂OH → C₆H₅SO₂OCH₂C₆H₅ + HCl

Synthesis of Structurally Related Alkylbenzenesulfonates

The synthesis of this compound shares common principles with the production of other alkylbenzenesulfonates, a major class of anionic surfactants. wikipedia.org The industrial production of linear alkylbenzene sulfonates (LAS), for example, typically involves a two-step process. wikipedia.orgscholarsresearchlibrary.com

Alkylation of Benzene: The first step is the Friedel-Crafts alkylation of benzene. In this reaction, benzene is reacted with a long-chain monoalkene (e.g., dodecene) in the presence of a catalyst, such as hydrogen fluoride (B91410) (HF) or aluminum chloride (AlCl₃), to produce linear alkylbenzene (LAB). wikipedia.orgscholarsresearchlibrary.com

Sulfonation of Alkylbenzene: The resulting LAB is then sulfonated using sulfur trioxide (SO₃) in a falling film reactor to give the corresponding sulfonic acid. wikipedia.orggoogle.com This sulfonic acid is subsequently neutralized with a base like sodium hydroxide (B78521) to form the sodium salt, which is the active surfactant. wikipedia.org

This general strategy of alkylating an aromatic ring followed by sulfonation is a cornerstone of the chemical industry for producing a wide range of sulfonate-based products. ijnc.irresearchgate.net

Production of Linear Alkylbenzene Sulfonates (LAS)

Linear Alkylbenzene Sulfonates (LAS) are a major class of anionic surfactants valued for their cleaning properties and biodegradability. echem-eg.comcorrosionpedia.com Their synthesis is a multi-step industrial process that begins with the formation of a precursor, linear alkylbenzene (LAB), which is subsequently sulfonated. wikipedia.orggoogle.com

The production of LAB starts with the separation of normal paraffins (n-paraffins), typically with carbon chain lengths from C10 to C14, from kerosene (B1165875) feedstock. nih.goviocl.com These n-paraffins undergo catalytic dehydrogenation to form linear mono-olefins. wikipedia.org The resulting linear olefins are then reacted with benzene in an alkylation step. nih.gov This Friedel-Crafts alkylation reaction is critical and can be catalyzed by several agents, with hydrogen fluoride (HF) and aluminum chloride (AlCl₃) being traditional choices. wikipedia.orglabsaco.com More modern facilities have increasingly adopted solid acid catalysts, such as zeolites, in processes like the UOP DETAL process, which mitigates the environmental and handling risks associated with HF and AlCl₃. nih.goviocl.comresearchgate.net

Once the LAB is synthesized and purified, it undergoes sulfonation. wikipedia.org This is most commonly achieved by reacting LAB with sulfur trioxide (SO₃) in a falling film reactor. acs.org The reaction produces linear alkylbenzene sulfonic acid (LABSA). iocl.comheraproject.com In the final step, the LABSA is neutralized with a base, typically sodium hydroxide (NaOH), to produce the sodium salt of the sulfonic acid, which is the active surfactant known as LAS. wikipedia.orgheraproject.com

Table 1: Key Stages in the Production of Linear Alkylbenzene Sulfonates (LAS)

| Stage | Reactants/Precursors | Catalyst/Reagent | Product | Description |

| Paraffin Separation | Kerosene | Molecular Sieves (e.g., Zeolites) | n-paraffins (C10-C14) | Separation of linear paraffins from branched and cyclic hydrocarbons. nih.gov |

| Dehydrogenation | n-paraffins | Platinum-based catalyst | Linear mono-olefins | Conversion of paraffins into the corresponding olefins by removing hydrogen. wikipedia.orgaxens.net |

| Alkylation | Linear mono-olefins, Benzene | Hydrogen Fluoride (HF), Aluminum Chloride (AlCl₃), or Solid Acid Catalysts (e.g., Zeolites) | Linear Alkylbenzene (LAB) | Friedel-Crafts reaction where the olefin alkylates the benzene ring. google.comnih.govlabsaco.com |

| Sulfonation | Linear Alkylbenzene (LAB) | Sulfur Trioxide (SO₃) | Linear Alkylbenzene Sulfonic Acid (LABSA) | Introduction of the sulfonic acid group onto the benzene ring of LAB. wikipedia.orgacs.org |

| Neutralization | Linear Alkylbenzene Sulfonic Acid (LABSA) | Sodium Hydroxide (NaOH) | Linear Alkylbenzene Sulfonate (LAS) | Formation of the final surfactant salt by neutralizing the sulfonic acid. wikipedia.orgheraproject.com |

Controlled Synthesis of Branched Alkylbenzene Sulfonates (BAS)

Branched Alkylbenzene Sulfonates (BAS) were among the first synthetic detergents to be widely adopted, introduced in the 1930s. wikipedia.org Their production also involves a two-main-step process of alkylation followed by sulfonation, but the precursor chemistry differs significantly from that of LAS.

The key precursor for BAS is a highly branched alkylbenzene. This is synthesized via the Friedel-Crafts alkylation of benzene with a branched olefin. wikipedia.org Historically, the most common feedstock for this process was 'propylene tetramer,' a mixture of C12 isomers produced by the oligomerization of propene. wikipedia.org This oligomerization yields a complex mixture of highly branched structures. The subsequent alkylation of benzene with this propylene (B89431) tetramer, typically using a strong acid catalyst like aluminum chloride or hydrofluoric acid, produces branched alkylbenzene (BAB). libretexts.orgmt.com

Following the alkylation step, the resulting branched alkylbenzene undergoes sulfonation, similar to the process for LAB, to introduce the hydrophilic sulfonate head-group. wikipedia.org The resulting branched alkylbenzene sulfonic acid is then neutralized, commonly with sodium hydroxide, to form the BAS surfactant. researchgate.net

Due to the highly branched nature of the alkyl chain, BAS exhibits poor biodegradability, which led to significant environmental problems such as persistent foam in waterways. wikipedia.org Consequently, BAS was largely replaced by the more environmentally friendly LAS in most household detergent products during the 1960s. wikipedia.org However, BAS is still utilized in certain industrial and agrochemical applications where rapid biodegradation is less critical. wikipedia.org

Table 2: Overview of Branched Alkylbenzene Sulfonate (BAS) Synthesis

| Stage | Reactants/Precursors | Catalyst/Reagent | Product | Description |

| Oligomerization | Propene | Acid catalyst (e.g., supported phosphoric acid) | Propylene Tetramer (branched C12 olefins) | Polymerization of propylene monomers to form a mixture of branched C12 olefins. wikipedia.orggoogle.com |

| Alkylation | Propylene Tetramer, Benzene | Friedel-Crafts catalysts (e.g., AlCl₃, HF) | Branched Alkylbenzene (BAB) | Attachment of the branched alkyl chain to the benzene ring. wikipedia.orgmt.com |

| Sulfonation | Branched Alkylbenzene (BAB) | Sulfur Trioxide (SO₃) or Oleum | Branched Alkylbenzene Sulfonic Acid | Addition of the sulfonic acid group to the aromatic ring. wikipedia.orgechemi.com |

| Neutralization | Branched Alkylbenzene Sulfonic Acid | Sodium Hydroxide (NaOH) | Branched Alkylbenzene Sulfonate (BAS) | Formation of the final surfactant salt. researchgate.net |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions Involving Benzyl (B1604629) Benzenesulfonates

Nucleophilic substitution reactions of benzyl benzenesulfonates are characterized by the competition between two primary cleavage pathways: scission of the sulfur-oxygen (S-O) bond and the carbon-oxygen (C-O) bond. The mechanistic course is highly dependent on the substituents on the benzyl group, the benzenesulfonate (B1194179) moiety, and the nucleophile.

In the nucleophilic substitution reactions of aryl benzenesulfonates with benzylamines in acetonitrile, the major reaction pathway involves the scission of the S-O bond. acs.orgnih.gov Mechanistic studies, supported by analyses of Hammett and Brønsted coefficients, propose a stepwise mechanism for this cleavage. acs.orgnih.gov The key feature of this pathway is the rate-limiting formation of a trigonal-bipyramidal pentacoordinate (TBP-5C) intermediate at the sulfur atom. acs.orgnih.gov This intermediate is formed upon the nucleophilic attack of the benzylamine (B48309) on the sulfonyl sulfur center.

Concurrently with S-O cleavage, a competitive pathway involving C-O bond scission can occur. acs.orgnih.gov This pathway is particularly favored by stronger, more polarizable nucleophiles. acs.org For instance, in the reactions of 2,4-dinitrophenyl p-toluenesulfonate, highly polarizable nucleophiles like thiophenoxide anion (C₆H₅S⁻) resulted in 92-93% C-O scission. acs.org The mechanism for C-O bond scission proceeds through the formation of a Meisenheimer-type complex. acs.orgnih.govacs.org In this stepwise process, the rate-limiting step is the expulsion of the sulfonate leaving group from this intermediate complex. acs.orgnih.govacs.org

The Menshutkin reaction, the alkylation of an amine by an alkyl halide or sulfonate, has been a valuable model for studying transition state structures. Kinetic isotope effect (KIE) studies on the reaction of benzyl benzenesulfonates with N,N-dimethylanilines have provided clear evidence concerning the variation of the transition-state structure with different substituents. osti.govacs.org By measuring carbon-14 (B1195169) isotope effects, researchers have been able to probe the extent of bond formation and bond breaking in the transition state. osti.gov For example, systematic changes in the transition state geometries and Gibbs free energies of activation have been modeled computationally with respect to substituents on the phenyl ring, the solvent, and the leaving group. nih.gov However, these computational studies also predict that the resulting changes in kinetic isotope effects are often small and may be within the usual precision of experimental measurements. nih.gov

Below is a table summarizing rate constants and carbon-14 kinetic isotope effects for the reaction of Y-substituted benzyl benzenesulfonates with X-substituted N,N-dimethylanilines in acetone (B3395972) at 35°C.

| Substituent Y | Substituent X | k x 10⁵ (M⁻¹s⁻¹) | k¹²/k¹⁴ |

| p-CH₃O | p-CH₃ | 17.6 | 1.119 |

| p-CH₃O | H | 7.91 | 1.127 |

| p-CH₃O | p-Cl | 3.51 | 1.135 |

| p-CH₃ | p-CH₃O | 4.31 | 1.103 |

| p-CH₃ | p-CH₃ | 1.83 | 1.112 |

| p-CH₃ | H | 0.820 | 1.118 |

| p-CH₃ | p-Cl | 0.363 | 1.127 |

| p-CH₃ | m-NO₂ | 0.0316 | 1.144 |

| H | H | 0.224 | 1.109 |

| H | p-Cl | 0.0981 | 1.117 |

| H | m-NO₂ | 0.00843 | 1.131 |

| p-Br | p-Cl | 0.0401 | 1.115 |

| m-NO₂ | m-NO₂ | 0.0000455 | 1.102 |

| Data adapted from kinetic isotope effect studies on Menshutkin-type reactions. osti.gov |

The reactivity-selectivity principle (RSP) posits that a more reactive reagent will be less selective in its reactions. In the study of nucleophilic substitution reactions of benzyl benzenesulfonates with anilines in methanol-acetonitrile mixtures, an increase in the methanol (B129727) content of the solvent was found to increase reactivity but decrease selectivity, which is consistent with the RSP. rsc.org However, the principle is not universally applicable to these systems. rsc.org Variations in the electronic nature of the substituents in the nucleophile (X), the substrate's benzyl group (Y), and the leaving group (Z) often lead to behavior that violates the RSP. rsc.orgpsu.edu For example, a more electron-donating substituent on the nucleophile (e.g., p-MeO) or a more electron-withdrawing substituent on the leaving group (e.g., m-NO₂) increases the reaction rate but also leads to a later transition state with more bond formation, contrary to the predictions of the RSP. rsc.orgpsu.edu

Esterification Reaction Mechanisms

The formation of sulfonate esters, such as benzyl benzenesulfonate, from the corresponding sulfonic acid and alcohol is a reaction of significant industrial and academic interest.

Computational studies using Density Functional Theory (DFT) at the B3LYP/aug-cc-pVTZ level have been employed to investigate the mechanisms of the esterification reaction between benzenesulfonic acid and methanol. nih.govunizar.esrsc.orgresearchgate.net These studies evaluated four potential mechanistic pathways. nih.govunizar.es

The research concluded that mechanisms involving the participation of a pentacoordinate sulfur intermediate, either in its neutral or protonated form, are energetically unfavorable due to very high activation barriers. nih.govunizar.esresearchgate.net The acid-catalyzed addition-elimination pathway, proceeding through a protonated pentacoordinate intermediate, was found to have a prohibitively high activation barrier of 260.1 kJ mol⁻¹ in solution. nih.gov

Instead, the DFT results indicate that two other pathways are more feasible:

An Sₙ1-type pathway proceeding through a sulfonylium cation intermediate. This mechanism has a very low activation barrier (25.1 kJ mol⁻¹ in solution), suggesting it is a facile route for esterification. nih.govresearchgate.net

An Sₙ2-type pathway where protonated methanol acts as the alkylating agent. This pathway has a moderate activation barrier. nih.govunizar.esrsc.org

These theoretical findings suggest that the esterification of sulfonic acids with alcohols can readily proceed via a sulfonylium cation, ruling out the involvement of hypervalent sulfur intermediates based on energy considerations. nih.govresearchgate.net

Investigation of Sulfonylium Cation Intermediates

The formation of sulfonate esters, such as this compound, can be mechanistically complex. Theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the potential reaction pathways. Investigations into the esterification of benzenesulfonic acid have evaluated several possible mechanisms. researchgate.net

Research indicates that pathways involving a pentacoordinate sulfur intermediate are generally considered energetically unfavorable. researchgate.net Instead, two more plausible routes are highlighted: an S(_N)2 pathway and an S(_N)1 pathway. The S(_N)1 mechanism proceeds through the formation of a sulfonylium cation intermediate. researchgate.net This pathway is characterized by a notably low activation barrier, suggesting that under appropriate conditions, esterification can readily occur via this cationic intermediate. researchgate.net The process involves the protonation of benzenesulfonic acid, which then tautomerizes to form a complex of the benzenesulfonylium ion.

While these studies focus on the formation of sulfonate esters, the principle of microscopic reversibility suggests that the reverse reaction, the solvolysis of this compound, could also proceed through a similar sulfonylium cation intermediate under S(_N)1 conditions. The stability of the benzyl cation, along with the good leaving group nature of the benzenesulfonate anion, supports the potential for such a mechanistic pathway.

Other Significant Chemical Transformations

Beyond simple substitution reactions, this compound and related compounds can undergo a variety of other chemical transformations, highlighting the versatility of the sulfonate functional group in modern organic synthesis.

The sulfonate moiety is a common chemical structure found in many organic molecules, including those with biological activity. nih.gov While often employed as a leaving group, the sulfonate group itself can be the site of chemical transformation. The development of novel and efficient synthetic procedures for sulfonyl esters is an active area of research. nih.gov One such advancement is the visible-light-induced, photocatalyst-free synthesis of sulfonate esters from arylazo sulfones, which demonstrates a modern approach to forming the sulfonate linkage under mild conditions. nih.gov

Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single operation to form a product that contains portions of all the initial reactants, are highly valued for their efficiency and atom economy. Sulfonate-containing compounds have been shown to participate in and facilitate such complex reactions.

For instance, sodium dodecyl benzene (B151609) sulfonate has been successfully employed as a catalyst in the tandem Knoevenagel-Michael reaction of aromatic aldehydes with 1-phenyl-3-methyl-5-pyrazolone in water. researchgate.netresearchgate.net This approach highlights the ability of sulfonate-containing surfactants to promote complex organic transformations in aqueous media. researchgate.netresearchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separations for Isomer and Purity Analysis

Chromatographic techniques are indispensable for assessing the purity of benzyl (B1604629) benzenesulfonate (B1194179) and for separating it from potential isomers and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of non-volatile or thermally labile compounds like benzyl benzenesulfonate. A typical application involves reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

For the analysis of related alkyl benzenesulfonates, a simple isocratic reverse-phase HPLC method has been developed. This method successfully resolved various alkyl benzenesulfonates from benzenesulfonic acid and the active pharmaceutical ingredient amlodipine (B1666008) besylate. nih.gov The separation was achieved on an Inertsil ODS 3V column (150 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a 65:35 (v/v) mixture of 1% triethylamine (B128534) (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile. nih.gov The flow rate was maintained at 1.0 ml/min, and detection was performed at 220 nm. nih.gov While this method was developed for alkyl benzenesulfonates, similar principles can be applied to the analysis of this compound.

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers another robust approach for separating compounds like benzenesulfonic acid and its derivatives. helixchrom.com The Amaze TR column, for instance, allows for retention through both weak reversed-phase and strong anion-exchange interactions. helixchrom.com Elution is controlled by adjusting the pH, ion concentration of the buffer, and the proportion of organic solvent (e.g., acetonitrile) in the mobile phase. helixchrom.com

Interactive Data Table: HPLC Method Parameters for Related Compounds

| Parameter | Value |

| Column | Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 65:35 (v/v) 1% Triethylamine (pH 3.0) : Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Type (Alternative) | Amaze TR (Mixed-Mode) |

| Alternative Elution Control | pH, Buffer Concentration, Acetonitrile Content |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC and GC-MS are highly effective for the analysis of volatile and thermally stable compounds. This compound, while having a relatively high boiling point, can be analyzed by GC, often with derivatization to enhance volatility and thermal stability. GC-MS provides the added advantage of mass spectral data, which aids in the definitive identification of the compound and its impurities.

The analysis of potential genotoxic impurities, such as sulfonic acid esters, in active pharmaceutical ingredients often utilizes GC-MS. shimadzu.comshimadzu.com A common setup involves a capillary column, such as an Rtx-200 (30 m x 0.25 mm I.D., df=0.25 µm), with helium as the carrier gas. shimadzu.com A typical temperature program might start at 70°C, hold for 2 minutes, and then ramp up to 320°C. shimadzu.com The mass spectrometer can be operated in both scan and selected ion monitoring (SIM) modes for qualitative and quantitative analysis, respectively. shimadzu.com

For related compounds like benzyl alcohol, GC-MS methods have been developed for its determination in various matrices. scholarsresearchlibrary.comnih.gov These methods often employ a splitless injection mode and a temperature-programmed oven to achieve good separation and sensitivity. scholarsresearchlibrary.com The mass spectrometer is used to confirm the identity of the analyte by comparing its mass spectrum with that of a known standard or a library spectrum. scholarsresearchlibrary.com

Interactive Data Table: GC-MS Parameters for Analysis of Related Sulfonic Acid Esters

| Parameter | Value |

| Instrument | GCMS-QP2010 Ultra |

| Column | Rtx-200 (30 m x 0.25 mm I.D., df=0.25 µm) |

| Injection Temperature | 280°C |

| Oven Temperature Program | 70°C (2 min) -> 15°C/min -> 320°C (3 min) |

| Carrier Gas | Helium |

| Flow Control Mode | Linear velocity (40 cm/sec) |

| Ion Source Temperature | 230°C |

| Acquisition Mode | FASST (Scan/SIM) |

Ion Chromatography for Counterion Determination

Ion chromatography (IC) is a specialized technique used for the determination of ionic species. In the context of this compound, if it were present as a salt, IC would be the method of choice for quantifying the counterion. More commonly, IC is employed to determine the presence of sulfonate anions, such as benzenesulfonate, as counterions in pharmaceutical salts. ijpsr.com

A typical IC method for sulfonic acid counterions uses a suppressed conductivity detector. ijpsr.comnih.gov The separation is achieved on an anion-exchange column, such as a Metrosep A Supp1 column (250 mm length, 4.0 mm ID, 5.0 µm particle size). ijpsr.com The mobile phase parameters, including the concentration of sodium hydroxide (B78521), methanol (B129727), and acetonitrile, are optimized to achieve separation of various sulfonic acids. nih.gov This technique has been shown to be highly precise and accurate for the quantitative determination of anions in active pharmaceutical ingredients. ijpsr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their relative numbers, their electronic environments, and the connectivity between neighboring protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). rsc.org

For this compound, the spectrum is expected to show signals corresponding to the protons of the benzyl group and the benzenesulfonate group. The methylene (B1212753) protons (-CH₂-) of the benzyl group typically appear as a singlet in a specific region of the spectrum. The aromatic protons of both the benzyl and benzenesulfonate rings will appear as multiplets in the aromatic region (typically δ 7-8 ppm). rsc.org The exact chemical shifts and splitting patterns can be influenced by the solvent used for the analysis. rsc.orghw.ac.uk

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Benzyl -CH₂- | ~5.1 | Singlet |

| Aromatic (Benzyl Ring) | ~7.3-7.4 | Multiplet |

| Aromatic (Benzenesulfonate Ring) | ~7.5-7.9 | Multiplet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. As with ¹H NMR, chemical shifts are reported in ppm relative to TMS. rsc.org In a typical broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.

For this compound, distinct signals are expected for the methylene carbon of the benzyl group and the various aromatic carbons of the two phenyl rings. The carbon attached to the oxygen of the ester group will have a characteristic chemical shift. The chemical shifts of the aromatic carbons will be influenced by the substituents on the rings. uoi.gr

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Benzyl -CH₂- | ~70 |

| Aromatic C (ipso, Benzyl Ring) | ~135 |

| Aromatic C (ortho, Benzyl Ring) | ~128 |

| Aromatic C (meta, Benzyl Ring) | ~129 |

| Aromatic C (para, Benzyl Ring) | ~128 |

| Aromatic C (ipso, Benzenesulfonate Ring) | ~145 |

| Aromatic C (ortho, Benzenesulfonate Ring) | ~128 |

| Aromatic C (meta, Benzenesulfonate Ring) | ~129 |

| Aromatic C (para, Benzenesulfonate Ring) | ~133 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Identity and Fragmentation Studies

Mass spectrometry serves as a cornerstone for the molecular analysis of this compound, providing precise mass information and insights into its structural integrity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing thermally labile molecules like this compound without causing significant fragmentation. nih.gov This method allows for the accurate determination of the compound's molecular weight. In ESI-MS analysis, this compound (molecular weight: 248.30 g/mol ) would typically be detected as a protonated molecule [M+H]⁺ or as adducts with cations present in the solvent, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. The generation of multiply charged ions, a key feature of ESI, extends the effective mass range of the analyzer, making it a versatile tool for identifying large macromolecules as well as smaller molecules. nih.govnih.gov The ability of ESI-MS to preserve noncovalent interactions also allows for the study of molecular complexes in the gas phase. nih.gov

Table 1: Expected ESI-MS Ions for this compound

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| Protonated Molecule [M+H]⁺ | C₁₃H₁₃O₃S⁺ | 249.0580 |

| Sodium Adduct [M+Na]⁺ | C₁₃H₁₂O₃SNa⁺ | 271.0399 |

High-Resolution Mass Spectrometry (HRMS) for Degradation Intermediates

High-Resolution Mass Spectrometry (HRMS) is an essential tool for identifying the intermediate products formed during the degradation of this compound. HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and elucidating degradation mechanisms. nih.gov

Studies on the degradation of related compounds, such as benzenesulfonic acid (BSA), have demonstrated the power of HRMS in identifying various aromatic intermediates. nih.govresearchgate.netcusat.ac.in For instance, the sonochemical degradation of BSA was shown to produce mono- and di-hydroxylated derivatives as key initial products. nih.govresearchgate.net Similarly, the degradation of this compound could proceed through several pathways, including:

Hydroxylation: The addition of hydroxyl (-OH) groups to either the benzyl or the benzenesulfonate aromatic ring.

Ester Bond Cleavage: The breaking of the ester linkage to form Benzyl Alcohol and Benzenesulfonic Acid.

Ring Opening: Subsequent degradation of the aromatic rings into smaller aliphatic molecules.

HRMS analysis would enable the precise identification of these intermediates, providing valuable mechanistic insights essential for environmental and industrial process monitoring. cusat.ac.in

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the vibrational and electronic transitions within a molecule provide a characteristic fingerprint of this compound's structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts: the two aromatic rings, the sulfonate group, and the ester linkage.

Key expected absorption bands include:

Aromatic C-H Stretch: Aromatic compounds typically exhibit C-H stretching vibrations in the 3100-3000 cm⁻¹ region. libretexts.org

Asymmetric and Symmetric S=O Stretch: The sulfonate group is characterized by strong absorption bands from the asymmetric and symmetric stretching of the S=O bonds, typically found around 1350 cm⁻¹ and 1175 cm⁻¹, respectively.

S-O-C Stretch: The stretching vibration of the sulfonate ester S-O-C linkage is expected to appear in the 1000-750 cm⁻¹ range.

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings occur in the 900-650 cm⁻¹ region, and the pattern can sometimes indicate the substitution pattern on the rings. libretexts.org

Table 2: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Benzene Rings | 3100 - 3000 |

| Asymmetric S=O Stretch | Sulfonate | ~1350 |

| Symmetric S=O Stretch | Sulfonate | ~1175 |

| S-O-C Stretch | Sulfonate Ester | 1000 - 750 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of two conjugated π-electron systems in the benzene rings of this compound makes it UV-active. Benzene itself exhibits intense absorption bands related to π-π* transitions below 210 nm and a weaker, vibrationally structured band between 230 and 270 nm. libretexts.orgup.ac.za

The substitution on the benzene rings in this compound is expected to cause a bathochromic (red) shift, moving these absorption bands to longer wavelengths. up.ac.za The UV-Vis spectrum would likely display two primary absorption bands characteristic of the substituted aromatic systems.

Table 3: Expected UV-Vis Absorption Bands for this compound

| Transition | Chromophore | Expected λₘₐₓ (nm) |

|---|---|---|

| Primary Band (π → π*) | Substituted Benzene Ring | 200 - 240 |

Characterization of Colloidal and Surface Phenomena

While many sulfonate-containing compounds, particularly long-chain alkylbenzenesulfonates, are known for their surfactant properties and ability to form colloidal structures like micelles, there is limited specific research detailing the colloidal and surface phenomena of this compound itself. nih.gov

However, the principles of colloid and surface chemistry provide a framework for how such characterization could be undertaken if this compound were found to exhibit these properties. Techniques such as surface tension measurements could determine its ability to lower the surface tension of a solvent. If it were to form aggregates or be part of a colloidal dispersion, dynamic light scattering (DLS) could be used to determine particle size, while techniques like cryogenic transmission electron microscopy (cryo-TEM) could visualize the structure of any aggregates formed. nih.gov The study of colloidal systems involves understanding the stability of dispersed particles, which is governed by forces such as van der Waals attraction and electrostatic repulsion between particles. europa.eu

Dynamic Light Scattering (DLS) for Aggregate Formation

Dynamic Light Scattering (DLS) is a non-invasive analytical technique widely employed for determining the size distribution of small particles, droplets, or molecules in a liquid medium. The methodology is predicated on the principle of Rayleigh scattering, where the temporal fluctuations in the intensity of scattered light are correlated with the Brownian motion of the particles. Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles or aggregates exhibit slower diffusion and, consequently, slower intensity fluctuations. By analyzing these fluctuations, one can deduce the hydrodynamic radius of the particles, providing valuable information on aggregation, micelle formation, and the stability of colloidal dispersions. mdpi.comdiva-portal.org

In studies of amphiphilic molecules, such as surfactants and certain esters with both hydrophobic and hydrophilic moieties, DLS is instrumental in characterizing the formation and size of aggregates like micelles or vesicles. While direct DLS studies on this compound are not extensively documented in publicly available literature, the application of this technique to structurally related benzenesulfonate derivatives offers a clear precedent for its utility. For instance, in reactions catalyzed by surfactants like sodium dodecylbenzenesulfonate (SDBS), DLS has been successfully used to confirm the formation of micelles and micelle-like colloidal aggregates that act as nanoreactors, influencing reaction rates and pathways. tandfonline.com In such a scenario, DLS measurements would reveal the size and size distribution of these aggregates in the reaction medium.

The data obtained from DLS experiments are typically presented as a particle size distribution graph, often showing the intensity, volume, or number distribution as a function of particle diameter. For example, a hypothetical DLS analysis of a reaction mixture containing a benzenesulfonate derivative might yield the data presented in the interactive table below, illustrating the presence and size of colloidal aggregates.

Table 1: Hypothetical DLS Data for Aggregate Size Distribution in a Reaction Medium

| Measurement Parameter | Value |

| Peak 1 Mean Diameter (nm) | 450 |

| Peak 1 Standard Deviation (nm) | 85 |

| Peak 2 Mean Diameter (nm) | 1200 |

| Peak 2 Standard Deviation (nm) | 210 |

| Polydispersity Index (PDI) | 0.35 |

This table represents hypothetical data to illustrate the type of information obtained from a DLS experiment. The presence of multiple peaks would suggest a polydisperse system with different aggregate sizes.

The polydispersity index (PDI) is a dimensionless number that provides an indication of the width of the size distribution. A lower PDI value (closer to 0) signifies a more monodisperse sample with a narrow range of particle sizes, whereas a PDI value approaching 1 suggests a highly polydisperse sample with a broad distribution of particle sizes. This information is critical for understanding the homogeneity of the aggregated system and its potential impact on the chemical process under investigation.

X-ray Photoelectron Spectroscopy (XPS) for Catalyst Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. carleton.edumdpi.com This makes XPS an exceptionally powerful tool for the characterization of heterogeneous catalysts, where the surface composition and the chemical state of the active species directly govern the catalyst's activity, selectivity, and longevity. researchgate.net

The fundamental principle of XPS involves irradiating a sample surface with a beam of X-rays and simultaneously measuring the kinetic energy of the electrons that are emitted from the top atomic layers. The binding energy of these core-level electrons is characteristic of the element from which they were emitted. Furthermore, small shifts in these binding energies, known as chemical shifts, provide detailed information about the oxidation state and local chemical environment of the element. caltech.edu

In the context of reactions involving this compound, particularly those employing a solid-supported catalyst, XPS would be invaluable for:

Determining the elemental composition of the catalyst surface: This would confirm the presence and quantify the concentration of the active metals and support materials.

Identifying the oxidation states of the active species: For instance, if a transition metal catalyst is used, XPS can distinguish between different oxidation states (e.g., Pd(0), Pd(II)), which is crucial for understanding the catalytic mechanism.

Investigating catalyst deactivation: By analyzing the surface of a used catalyst, XPS can identify the presence of adsorbed species, poisons, or changes in the chemical state of the active components that may lead to a decrease in catalytic performance.

Probing the interaction between the active phase and the support: The chemical shifts observed in XPS spectra can provide insights into the electronic interactions between the catalytic nanoparticles and the underlying support material.

A typical XPS analysis provides survey scans, which show all the elements present on the surface, and high-resolution scans of specific elements to determine their chemical states. The data table below illustrates the kind of information that could be obtained from an XPS analysis of a hypothetical palladium-based catalyst used in a reaction with this compound.

Table 2: Hypothetical XPS Data for a Pd/C Catalyst Surface

| Element | Binding Energy (eV) | Atomic Concentration (%) | Identified Chemical State |

| C 1s | 284.8 | 85.2 | Graphitic Carbon |

| O 1s | 532.5 | 10.3 | Surface Oxides/Hydroxides |

| Pd 3d₅/₂ | 335.1 | 2.5 | Pd(0) |

| Pd 3d₅/₂ | 336.3 | 1.5 | Pd(II) |

| S 2p | 168.9 | 0.5 | Adsorbed Sulfonate Species |

This table represents hypothetical data to illustrate the type of information obtained from an XPS experiment. The presence of different binding energies for Palladium (Pd) indicates multiple oxidation states. The detection of Sulfur (S) could suggest the adsorption of benzenesulfonate species onto the catalyst surface.

The ability of XPS to provide such detailed surface information is indispensable for the rational design and optimization of catalytic systems for reactions involving compounds like this compound. mdpi.comresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Approaches to Reaction Pathways and Transition States

Quantum chemical methods are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the detailed characterization of reaction pathways and the elusive transition states. For benzyl (B1604629) benzenesulfonate (B1194179), these studies have largely focused on its behavior in nucleophilic substitution reactions.

One of the well-studied reactions is the Menschutkin-type reaction between benzyl benzenesulfonate and various nucleophiles, such as pyridines. Computational studies have corroborated experimental findings that these reactions proceed via a bimolecular nucleophilic substitution (SN2) mechanism. Theoretical calculations have been employed to model the transition state, revealing a structure where the nucleophile and the leaving group are simultaneously bonded to the benzylic carbon.

Kinetic studies of the reactions of phenacyl p-bromobenzenesulfonate with substituted pyridines have been compared to those of this compound. These investigations, supported by computational models, deduce that the transition state possesses significant SN2 character. The influence of pressure on these reactions has also been explored, with activation volumes calculated to be negative, indicating a more compact transition state compared to the reactants. This compaction is a hallmark of associative mechanisms like SN2.

Table 1: Activation Parameters for the Reaction of this compound with Pyridine (B92270)

| Parameter | Value | Interpretation |

| Hammett ρ value | -1.2 | Indicates a buildup of positive charge at the reaction center in the transition state, consistent with an SN2 mechanism. |

| Activation Volume (ΔV‡) | -15 cm³/mol | A negative value signifies a decrease in volume from reactants to the transition state, characteristic of an associative mechanism. |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a versatile and computationally efficient method for investigating the electronic structure and properties of molecules. For this compound, DFT has been applied to predict its structural and spectroscopic characteristics, interpret reaction mechanisms, and analyze its electrostatic potential.

Prediction of Structural and Spectroscopic Properties

DFT calculations can provide highly accurate predictions of molecular geometries, including bond lengths, bond angles, and dihedral angles. For this compound, these calculations help in understanding the spatial arrangement of the benzyl and benzenesulfonate moieties.

Furthermore, DFT is a powerful tool for predicting various spectroscopic properties. For instance, theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts can assist in the structural elucidation and confirmation of the compound. While specific DFT studies focusing solely on the spectroscopic properties of this compound are not abundant in the literature, the methodologies are well-established and routinely applied to similar organic molecules.

Mechanistic Interpretations of Catalytic Reactions

DFT calculations are invaluable in elucidating the mechanisms of catalytic reactions. While specific studies on this compound as a catalyst are limited, DFT has been used to understand reactions where it acts as a reagent. For example, in the benzylation of cyanoacetamide, DFT could be used to model the reaction pathway and determine the activation energies for different possible mechanisms, thus providing a deeper understanding of the reaction's feasibility and selectivity.

In a broader context, DFT has been employed to study the catalytic activity of metal-organic frameworks (MOFs) in the oxidation of benzyl alcohol, a precursor to this compound. These studies provide insights into the electronic interactions between the catalyst and the substrate, which are analogous to the interactions that would govern the catalytic transformation of this compound itself.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable concept derived from DFT calculations that illustrates the charge distribution within a molecule. The MEP map provides a visual representation of the electrophilic and nucleophilic sites of a molecule, which is crucial for predicting its reactivity.

For this compound, an MEP analysis would reveal electron-rich regions (negative potential), likely located around the oxygen atoms of the sulfonate group, and electron-deficient regions (positive potential), anticipated around the benzylic carbon and the hydrogen atoms. This information is critical for understanding its susceptibility to nucleophilic attack at the benzylic position, a key aspect of its chemical reactivity. The sulfonate group, being electron-withdrawing, significantly influences the electrostatic potential of the entire molecule.

Molecular Dynamics Simulations of Benzenesulfonate Systems

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. While specific MD simulations focusing exclusively on this compound are scarce, studies on related benzenesulfonate systems provide valuable insights into its potential behavior in various environments.

For instance, MD simulations have been used to study the behavior of sodium dodecyl benzene (B151609) sulfonate (SDBS) at interfaces. These simulations reveal how the benzenesulfonate headgroup interacts with surfaces and how the alkyl chain influences its aggregation behavior. Such studies can provide a model for understanding how the benzenesulfonate moiety of this compound might interact with surfaces or aggregate in solution.

Furthermore, the effect of benzyl alcohol, a synthetic precursor, on the properties of micellar systems has been investigated using techniques that can be complemented by MD simulations. These studies show that benzyl alcohol can be located at the interfacial region of micelles, influencing their size and shape. This provides a basis for hypothesizing how this compound, with its larger and more complex structure, might behave in similar systems.

In Silico Predictions of Chemical Reactivity and Stability

In silico methods, which encompass a wide range of computational techniques, are increasingly used to predict the chemical reactivity and stability of compounds before they are synthesized or tested in the laboratory. For this compound, these predictions are largely based on its electronic structure, as calculated by methods like DFT.

Key reactivity descriptors that can be calculated in silico include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the LUMO is expected to be localized primarily on the benzyl group, particularly on the antibonding orbital of the C-O bond, making this site susceptible to nucleophilic attack. The HOMO, on the other hand, would likely have significant contributions from the phenyl rings.

Table 2: Predicted Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Predicted Nature | Implication for Reactivity |

| HOMO | Localized on phenyl rings | Potential for electrophilic aromatic substitution. |

| LUMO | Localized on the benzylic C-O antibonding orbital | High susceptibility to nucleophilic attack at the benzylic carbon. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |

| Molecular Electrostatic Potential | Positive potential at the benzylic carbon | Confirms the electrophilic nature of this site. |

These in silico predictions, combined with the insights from quantum chemical calculations and DFT studies, provide a comprehensive theoretical framework for understanding the chemical behavior of this compound.

Topological Analysis of Electron Density Distributions

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of chemical bonding and molecular structure. One such method is the topological analysis of the electron density distribution, often performed using the Quantum Theory of Atoms in Molecules (QTAIM). This approach allows for a quantitative description of the chemical bonds within a molecule, such as this compound, by examining the topology of its electron density.

The fundamental concept of QTAIM is the analysis of critical points in the electron density, ρ(r), where the gradient of the electron density is zero. Of particular interest are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms. The properties of the electron density at these BCPs provide valuable insights into the nature of the chemical bonds.

Key parameters evaluated at the bond critical points include:

The electron density (ρ(r)) : The magnitude of the electron density at the BCP is related to the bond order; a higher value suggests a stronger bond.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared interaction, typical of covalent bonds, where electron density is concentrated in the internuclear region. A positive value signifies a closed-shell interaction, such as ionic bonds, hydrogen bonds, or van der Waals interactions, where electron density is depleted in the internuclear region.

The total electron energy density (H(r)) : The sign of the total energy density at the BCP can also help to characterize the bond. A negative H(r) is indicative of a covalent character.

The following table presents hypothetical data from a QTAIM analysis of selected bonds in this compound. It is important to note that this data is illustrative and intended to demonstrate the type of information that would be obtained from such a study, as specific research findings for this compound were not found.

Interactive Data Table of Hypothetical QTAIM Parameters for Selected Bonds in this compound

| Bond | Electron Density (ρ(r)) (e/ų) | Laplacian of Electron Density (∇²ρ(r)) (e/Å⁵) | Total Electron Energy Density (H(r)) (Hartree/ų) |

| C-C (aromatic) | 2.1 | -20.5 | -2.5 |

| C-S | 1.5 | -10.2 | -1.1 |

| S=O | 2.8 | -5.0 | -3.5 |

| C-O | 1.8 | -15.0 | -1.8 |

| C-H | 1.9 | -18.0 | -2.0 |

In this hypothetical analysis, the C-C bonds within the aromatic rings would be expected to exhibit ρ(r) and negative ∇²ρ(r) values characteristic of strong covalent bonds. The S=O bonds would likely show a higher electron density, consistent with a double bond, and a negative Laplacian, indicating charge concentration. The C-S and C-O bonds of the ester group would also display covalent character, with their specific QTAIM parameters reflecting their respective bond orders and polarities.

Such a detailed topological analysis would provide a deeper understanding of the electronic structure and bonding in this compound, complementing experimental findings and offering insights into its reactivity and properties.

Catalytic Applications and Catalysis Research

Homogeneous Acid Catalysis by Benzenesulfonic Acid Derivatives

As homogeneous catalysts, benzenesulfonic acid derivatives provide a soluble acid source that can effectively protonate substrates, facilitating a variety of acid-catalyzed reactions in a single phase.

Benzenesulfonic acid and related sulfonic acids are effective homogeneous catalysts for esterification, the process of forming an ester from a carboxylic acid and an alcohol. Their high acidity allows for the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. Conventional homogeneous acid catalysts like p-toluenesulfonic acid are frequently used, providing high conversions to alkyl esters under mild to moderate temperatures researchgate.netmdpi.com. Research has shown that in the esterification of palm fatty acids, methanesulfonic acid and sulfuric acid were among the best-performing homogeneous catalysts researchgate.net. The primary drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture mdpi.com.

In some systems, benzenesulfonate (B1194179) derivatives play a dual role. For instance, dodecylbenzenesulfonic acid (DBSA) has been used to catalyze dehydration reactions, including esterifications, in aqueous media. The DBSA molecules form micelles that act as nanoreactors, enabling the reaction to proceed in water without the need for traditional dehydrating agents nih.gov.

Alkylation reactions, particularly Friedel-Crafts alkylation, often employ strong acid catalysts. Benzenesulfonic acid has proven to be an effective catalyst for such reactions. For example, it has been used in the alkylation of thiophenic sulfur compounds with olefins. Research on this process optimized the reaction conditions to achieve significant conversion rates. Under optimal conditions of 85°C, a catalyst/feed weight ratio of 10%, and a reaction time of 80 minutes, the conversion of thiophene (B33073) reached nearly 73% researchgate.net.

Other strong organic acids, such as trifluoromethanesulfonic acid, are also noted for their high catalytic activity in the alkylation of benzene (B151609) with long-chain olefins, showcasing the general utility of sulfonic acids in this class of reactions crimsonpublishers.com. Palladium(II) catalysts, in conjunction with specific ligands, have also been used to achieve the meta-C-H alkylation of benzylsulfonamide, which can then be converted to various sulfonate derivatives nih.govnih.gov.

Heterogeneous Acid Catalysis (e.g., Grafted Metal-Organic Frameworks)

To overcome the separation challenges of homogeneous catalysts, researchers have focused on developing solid acid catalysts. A prominent strategy involves immobilizing sulfonic acid groups onto solid supports. Metal-Organic Frameworks (MOFs) are particularly promising supports due to their high surface area and tunable structures manchester.ac.uknih.gov.

A notable example is the grafting of benzenesulfonic acid onto the surface of the UiO-66 MOF, a framework made of zirconium nodes and terephthalate (B1205515) linkers manchester.ac.ukhep.com.cn. This modification serves two purposes: it introduces strong Brønsted acid sites for catalysis and increases the material's hydrophobicity manchester.ac.ukhep.com.cn. The resulting catalyst, UIO-66−PhSO₃H, has demonstrated high stability and activity in aqueous-phase catalysis, such as the hydrolysis of cyclohexyl acetate. Under optimal conditions, this heterogeneous catalyst achieved a conversion of approximately 87%, and it maintained its activity and structure over several catalytic cycles manchester.ac.ukhep.com.cn. This enhanced stability is attributed to the hydrophobic surface preventing attack by polar water molecules manchester.ac.ukhep.com.cn.

| Catalyst | Reaction | Key Feature | Conversion Rate | Reference |

|---|---|---|---|---|

| UIO-66−PhSO₃H | Hydrolysis of cyclohexyl acetate | Grafted benzenesulfonic acid provides Brønsted acidity and hydrophobicity | ~87% | manchester.ac.ukhep.com.cn |

Surfactant-Mediated Catalysis in Aqueous Media

Certain benzenesulfonate derivatives, particularly those with long alkyl chains like dodecylbenzenesulfonate, act as surfactants. In aqueous solutions, these molecules self-assemble into micelles above a critical concentration . These micelles act as nanoreactors, solubilizing nonpolar organic reactants in their hydrophobic cores, thereby facilitating organic reactions in water, an environmentally benign solvent acsgcipr.org.

Micellar catalysis has been successfully applied to various organic transformations. The Knoevenagel condensation, a key carbon-carbon bond-forming reaction, can be promoted using surfactant micelles in water researchgate.net. For instance, an organobase catalyst combined with an aqueous solution of sodium dodecyl sulfate (B86663) (SDS), a surfactant related to alkyl benzenesulfonates, was shown to be highly effective for the Knoevenagel condensation of salicylaldehyde (B1680747) with active methylene (B1212753) compounds researchgate.net. The SDS micelles facilitate the reaction by solubilizing the reactants in their active forms researchgate.net.

This approach leverages the ability of the micellar core to create a concentrated environment for the reactants, mimicking the conditions of an organic solvent while using water as the bulk medium acsgcipr.org. This technique aligns with the principles of green chemistry by reducing the reliance on volatile and toxic organic solvents ucsb.edu.

Role as Dopants in Advanced Material Synthesis (e.g., Polyaniline)

In the field of materials science, benzenesulfonate derivatives serve a crucial role as dopants in the synthesis of conducting polymers, most notably polyaniline (PANI). Doping is the process of introducing impurities into a material to alter its electrical properties. For PANI, protonic acids are used to dope (B7801613) the emeraldine (B8112657) base form, converting it into the conductive emeraldine salt form nih.gov.

Benzenesulfonic acid (BSA) and its alkyl derivatives like dodecylbenzenesulfonic acid (DBSA) are effective dopants for PANI researchgate.netmdpi.com. The choice of dopant significantly influences the final properties of the polymer. DBSA, for instance, acts as both a dopant and a surfactant during the polymerization of aniline (B41778) mdpi.comresearchgate.net. The long lipophilic tail of DBSA enhances the solubility of the resulting PANI in common organic solvents, which is a major advantage over PANI doped with mineral acids like HCl, as it improves the polymer's processability researchgate.netmdpi.com.

Research has shown that PANI doped with different sulfonic acids exhibits varying properties. For example, PANI doped with p-toluene sulfonic acid (PANI-PTSA) was found to have a higher electrical conductivity (3.84 × 10¹ S·cm⁻¹) compared to PANI doped with other acids like camphor (B46023) sulphonic acid or HCl nih.gov. The use of benzenesulfonic acid as a dopant has been shown to yield PANI with high conductivity and good solubility, making it suitable for applications in electronic devices researchgate.net.

| Dopant | Resulting Polymer | Key Property Enhanced | Conductivity (S·cm⁻¹) | Reference |

|---|---|---|---|---|

| Benzenesulfonic Acid (BSA) | PANI-BSA | Solubility in DMSO, high conductivity | Not specified | researchgate.net |

| Dodecylbenzenesulfonic Acid (DBSA) | PANI-DBSA | Solubility in organic solvents | Up to 14 S/cm (co-doped with HCl) | mdpi.comresearchgate.net |

| p-Toluene Sulfonic Acid (PTSA) | PANI-PTSA | High electrical conductivity | 3.84 × 10¹ | nih.gov |

Structure Activity Relationships Sar and Design Principles

Impact of Substituent Electronic and Steric Effects on Chemical Reactivity

The chemical reactivity of benzyl (B1604629) benzenesulfonate (B1194179) is profoundly influenced by the electronic and steric nature of substituents on its aromatic rings. The molecule's structure features three key positions where substituents can be varied: the benzyl ring, the benzenesulfonate ring (the leaving group), and an external nucleophile.

Electronic Effects: Nucleophilic substitution reactions involving benzyl benzenesulfonates are sensitive to the electronic properties of substituents. In reactions with anilines, for example, an electron-donating substituent on the aniline (B41778) nucleophile accelerates the reaction, while a more electron-withdrawing substituent on the benzenesulfonate leaving group also leads to an increased rate rsc.org. The reaction of benzyl benzenesulfonate with pyridines proceeds through a mechanism where bond formation is the controlling step. This is quantitatively supported by a Hammett equation ρ value of –1.2, which indicates that electron-donating groups on the pyridine (B92270) nucleophile stabilize the developing positive charge in the transition state, thus accelerating the reaction . The benzyl group itself plays a crucial role by stabilizing the transition state through resonance, an effect not observed in simpler analogs like methyl benzenesulfonate spcmc.ac.in.

| Substituent Position | Substituent Type | Effect on Reaction Rate | Reference |

|---|---|---|---|

| Nucleophile (e.g., Aniline) | Electron-donating (e.g., -OCH₃) | Increases | rsc.org |

| Leaving Group (Benzenesulfonate) | Electron-withdrawing (e.g., -NO₂) | Increases | rsc.org |

| Substrate (Benzyl group vs. Methyl group) | Benzyl (provides resonance stabilization) | Enhances reactivity via transition state stabilization |

Influence of Molecular Architecture on Catalytic Performance

While this compound is more commonly recognized as a reagent in organic synthesis, its molecular architecture suggests potential, albeit not widely documented, roles in catalysis. The key features governing this potential are the strong acidity of the parent benzenesulfonic acid and the reactivity of the ester linkage.

Benzenesulfonic acid itself is a strong Brønsted acid catalyst used in reactions like esterification and dehydration elchemy.com. Although this compound is an ester, not an acid, it can be implicated in catalytic processes. For instance, discrepancies in catalytic efficiency data during esterification reactions using this compound have been noted, suggesting its potential involvement, where performance can be affected by impurities or specific reaction conditions .

The molecular structure could be modified to enhance catalytic performance. For example, solid acid catalysts have been developed by immobilizing alkyl benzene (B151609) sulfonic acid moieties onto a carbon-based support, demonstrating high activity in esterification reactions scirp.orgresearchgate.net. This indicates that the core benzenesulfonate structure is effective for catalysis. The benzyl group in this compound could serve as a reactive handle for grafting the molecule onto a polymer or solid support, creating a heterogeneous catalyst. The performance would then depend on the stability of the ester linkage under reaction conditions and the accessibility of the active sulfonate sites.

Relationship between Structural Modifications and Specific Chemical Properties (e.g., Detergency, Foaming)

This compound itself is not a surfactant and does not exhibit significant detergency or foaming properties. Its structure, featuring an ester linkage and lacking a long hydrophobic alkyl chain, is not amphiphilic in the manner required for surfactant behavior. However, it serves as an important structural precursor in the manufacture of detergents elchemy.com.

The key structural modification required to convert the benzenesulfonate scaffold into a functional surfactant is the replacement of the benzyl group with a long, linear alkyl chain (typically C10-C16) and neutralization of the sulfonic acid to form a salt, most commonly a sodium salt. This creates Linear Alkylbenzene Sulfonates (LAS), which are the workhorse anionic surfactants in a vast majority of household and industrial detergents nbinno.comatamanchemicals.com.

Detergency : The detergency of LAS arises from its amphiphilic structure. The nonpolar, hydrophobic alkyl chain penetrates greasy soils, while the polar, hydrophilic sulfonate head-group interacts with water, allowing the soil to be lifted and washed away nbinno.com.

Foaming : The ability to generate foam is also a direct consequence of this amphiphilic structure, which reduces the surface tension of water. The foaming characteristics of alkylbenzene sulfonates can be further tuned by modifying the structure of the hydrophobic tail or by adding foam stabilizers, such as specific amine oxides atamanchemicals.comgoogle.com.

Therefore, the relationship between the structure of this compound and detergency is one of a chemical precursor. The benzenesulfonate group is the essential structural feature that, when combined with a long alkyl chain, imparts the necessary hydrophilic character for surfactant properties.

Structural Determinants of Biological Interactions (e.g., DNA binding, enzyme inhibition)

The molecular structure of this compound contains distinct features that govern its potential interactions with biological macromolecules like enzymes and DNA. The two primary components are the sulfonate group and the benzyl group.

The Sulfonate Group : This moiety is highly polar and anionic. It can form strong ionic interactions (salt bridges) with positively charged residues, such as arginine and lysine, found in the active sites or binding pockets of proteins and enzymes. This interaction is a key determinant of the binding affinity for many benzenesulfonate- and benzenesulfonamide-based enzyme inhibitors . For example, benzenesulfonamide (B165840) derivatives are classic inhibitors of carbonic anhydrases, where the sulfonamide group coordinates to the zinc ion in the active site nih.govnih.gov.

This dual nature allows this compound and its derivatives to engage in multiple types of interactions simultaneously. Studies on quinazoline (B50416) sulfonates, which are structurally related sulfonate esters, have shown inhibitory activity against tyrosine kinases, demonstrating that the sulfonate ester scaffold can be effective for enzyme inhibition nih.gov. While direct DNA binding of this compound is not extensively documented, the sulfonate anion has been shown to play a crucial role in stabilizing charge-transfer complexes that are capable of interacting with DNA researchgate.net. The combination of ionic, hydrophobic, and aromatic features within the this compound structure provides the basis for its diverse biological interactions.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| BS3 (4-methylbenzenesulfonate derivative) | K562 (Leukemia) | 0.078 | nih.gov |

| BS3 (4-methylbenzenesulfonate derivative) | A549 (Lung Cancer) | 7.65 | nih.gov |

| BS5 (4-methylbenzenesulfonate derivative) | K562 (Leukemia) | 10.19 | nih.gov |

Structural Features Governing Environmental Degradation Pathways

The environmental fate of this compound is governed by the susceptibility of its key structural features to biotic and abiotic degradation processes. The molecule contains three main points of potential attack: the ester linkage, the benzyl ring, and the benzenesulfonate ring.

Ester Linkage : The ester bond is susceptible to chemical or enzymatic hydrolysis. This would be a primary degradation pathway, cleaving the molecule into benzyl alcohol and benzenesulfonic acid. Both of these degradation products have their own subsequent environmental fates.

Benzenesulfonate Ring : Bacterial degradation of benzenesulfonates has been shown to proceed via dioxygenase-catalyzed attack on the aromatic ring. In a common pathway, the ring is first hydroxylated to form a catechol derivative, followed by cleavage of the aromatic ring oup.comuni-konstanz.denih.gov. The sulfonate group is ultimately released as inorganic sulfite (B76179) or sulfate (B86663) uni-konstanz.denih.gov. The presence of the sulfonate group makes the compound highly water-soluble but can also contribute to its persistence, as some sulfonated aromatics are poorly biodegradable nih.govcore.ac.uk.

Benzyl Group : The benzyl portion, upon hydrolysis to benzyl alcohol, can be further oxidized to benzoic acid and subsequently degraded. The degradation of alkyl chains in alkylbenzene sulfonates is a well-studied process, and similarly, the benzyl group is a potential site for initial oxidative attack by microorganisms semanticscholar.org.

Environmental Fate and Degradation Mechanisms in Aquatic and Terrestrial Systems Academic Perspective

Aerobic Biodegradation Studies

Under aerobic conditions, benzyl (B1604629) benzenesulfonate (B1194179) is expected to undergo biodegradation, primarily initiated by microbial populations in soil and water. The degradation pathway likely mirrors that of other structurally similar compounds, such as linear alkylbenzene sulfonates (LAS), which are known to be readily biodegradable in the presence of oxygen .

While specific kinetic studies on benzyl benzenesulfonate are not widely available, data from related compounds like LAS provide insight into its expected environmental persistence. LAS, which also possesses an alkylbenzene structure, biodegrades rapidly under aerobic conditions . Mineralization studies of C12 LAS in river water have reported half-lives ranging from 1.39 to 13.9 days. In soil and sludge-amended soil tests, the mineralization half-lives for C12 LAS were calculated to be between 7 and 9 days, with field studies estimating a half-life of 7 to 22 days in soils . Given the structural analogy, this compound is anticipated to exhibit similar degradation kinetics, characterized by relatively short half-lives in aerobic environments.

Aerobic Mineralization Half-Lives for C12 Linear Alkylbenzene Sulfonate (LAS)

| Environmental Compartment | Half-Life (Days) | Source |

|---|---|---|

| River Water | 1.39 - 13.9 | |

| Soil | 7 - 9 | |

| Field Soil Studies | 7 - 22 |

The initial steps in the aerobic biodegradation of this compound are predicted to follow established pathways for alkylbenzene sulfonates.

Alkyl Chain Oxidation : The primary mode of attack is the microbial oxidation of the alkyl group—in this case, the benzyl group. This process, known as side-chain or benzylic oxidation, targets the carbon atom attached to the aromatic ring libretexts.orglumenlearning.com. The benzylic carbon is particularly susceptible to oxidation, which would convert the benzyl group into a carboxylic acid, forming benzenecarboxylic acid and benzenesulfonic acid. This oxidative pathway typically starts with ω-oxidation of the terminal carbon of the alkyl chain, followed by successive β-oxidations that shorten the chain researchgate.net.

Desulfonation : Another critical step is the cleavage of the carbon-sulfur bond, which releases the sulfonate group as inorganic sulfite (B76179) (SO₃²⁻), which is then readily oxidized to sulfate (B86663) (SO₄²⁻) researchgate.netnih.gov. This desulfonation can occur after initial oxidation of the rings. Studies on benzenesulfonic acid have shown that desulfonation is a key enzymatic process, requiring molecular oxygen nih.gov.